alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride
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Overview
Description
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride is a chemical compound with the molecular formula C7H14ClN3O2 and a molecular weight of 207.66 g/mol . It is often used as an intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of cysteine proteases for the treatment of medical diseases and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide as a starting material . The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxopyrrolidines, while reduction may produce reduced amides .
Scientific Research Applications
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride involves its interaction with specific molecular targets, such as cysteine proteases . By inhibiting these enzymes, the compound can interfere with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride include:
- Methyl (S)-2-(Boc-amino)-3-((S)-2-oxo-3-pyrrolidinyl)propanoate
- Nirmatrelvir Impurity 8
- Nirmatrelvir Impurity 9
- Nirmatrelvir Impurity 6
Uniqueness
This compound is unique due to its specific structure and its ability to act as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a potential inhibitor of cysteine proteases also sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H14ClN3O2 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-amino-3-(2-oxopyrrolidin-3-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c8-5(6(9)11)3-4-1-2-10-7(4)12;/h4-5H,1-3,8H2,(H2,9,11)(H,10,12);1H |
InChI Key |
XMKRXOFRYITIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1CC(C(=O)N)N.Cl |
Origin of Product |
United States |
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